molecular formula C12H15NO4 B1581317 2',4'-Dimethoxyacetoacetanilide CAS No. 16715-79-0

2',4'-Dimethoxyacetoacetanilide

Cat. No. B1581317
CAS RN: 16715-79-0
M. Wt: 237.25 g/mol
InChI Key: IQWUCASGTZCNKK-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxyacetoacetanilide, also known as N-(2,4-dimethoxyphenyl)acetoacetamide or N-(2,4-dimethoxyphenyl)-3-oxobutyramide, is a chemical compound with the molecular formula C12H15NO4 .


Molecular Structure Analysis

The molecular weight of 2’,4’-Dimethoxyacetoacetanilide is 237.26 . The InChI code for this compound is InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

2’,4’-Dimethoxyacetoacetanilide is a solid at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal . The melting point ranges from 93.0 to 97.0 degrees Celsius .

Scientific Research Applications

Polymer Synthesis

2',4'-Dimethoxyacetoacetanilide derivatives have been explored in the synthesis of polymers with potential pharmacological activity. For example, acrylic polymers bearing active pharmacons as side groups have been developed using derivatives of this compound. These polymers, with their special characteristics, have applications in drug delivery and controlled release of medications (Levenfeld et al., 1990).

Drug Metabolism Studies

Studies on the metabolism of acetanilide derivatives, including those similar to 2',4'-Dimethoxyacetoacetanilide, have provided insights into how drugs are processed in the body. This research is crucial in understanding the effects of drugs and their metabolites, leading to safer and more effective pharmacological treatments (Daly et al., 1969).

Chemical Synthesis and Applications

The anodic oxidation of 2',4'-Dimethoxyacetanilide derivatives is an area of interest in chemical synthesis. This process can lead to the creation of novel compounds like aminoanthraquinones, which have various industrial applications, including dyes and pigments (Russell et al., 1991).

Environmental Studies

Research into the environmental fate of compounds related to 2',4'-Dimethoxyacetoacetanilide is crucial for understanding their impact on ecosystems. For example, studies on the dissipation of related herbicides in soil help in assessing environmental risks and formulating eco-friendly agricultural practices (Wilson et al., 1997).

Novel Drug Formulations

The exploration of 2',4'-Dimethoxyacetoacetanilide derivatives in creating new drug formulations is an evolving field. For instance, the synthesis of conjugated ketoanilides and their metal complexes opens doors to potential new pharmaceuticals with unique properties (Ummathur & Krishnankutty, 2008).

Spectroscopy and Analytical Chemistry

In analytical chemistry, derivatives of 2',4'-Dimethoxyacetoacetanilide are used as standards in quantitative NMR spectroscopy. This application is critical for ensuring accurate and precise results in pharmaceutical analysis (Rundlöf et al., 2014).

Solar Cell Research

Compounds related to 2',4'-Dimethoxyacetoacetanilide are also used in the development of dye-sensitized solar cells (DSSCs). Research in this area focuses on creating efficient and sustainable energy solutions (Elmorsy et al., 2020).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing . If it comes in contact with skin, it should be washed off with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-10-5-4-9(16-2)7-11(10)17-3/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUCASGTZCNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066108
Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethoxyacetoacetanilide

CAS RN

16715-79-0
Record name N-(2,4-Dimethoxyphenyl)-3-oxobutanamide
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Record name 2',4'-Dimethoxyacetoacetanilide
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Record name 2',4'-Dimethoxyacetoacetanilide
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-
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Record name Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-
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Record name 2',4'-dimethoxyacetoacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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